Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-a-D-galactopyranoside
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Overview
Description
Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-a-D-galactopyranoside is a complex organic compound with the molecular formula C28H26O8. It is primarily used in research settings, particularly in the fields of chemistry and biomedicine. This compound is known for its unique structure, which includes benzoyl and benzylidene groups attached to a galactopyranoside backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-a-D-galactopyranoside typically involves multiple steps. One common method includes the protection of hydroxyl groups followed by benzoylation and benzylidenation. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as pyridine. The process may also require temperature control to ensure the selective protection and deprotection of hydroxyl groups .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring purity through recrystallization or chromatography, and adhering to safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-a-D-galactopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions might result in the replacement of benzoyl or benzylidene groups with other functional groups .
Scientific Research Applications
Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-a-D-galactopyranoside has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of carbohydrate-protein interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-a-D-galactopyranoside involves its interaction with specific molecular targets. The benzoyl and benzylidene groups play a crucial role in its binding affinity and specificity. These interactions can modulate various biochemical pathways, influencing cellular processes and potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-a-D-glucopyranoside
- Methyl 4,6-O-benzylidene-2,3-bis-O-(4-methylphenyl)sulfonyl-alpha-D-glucopyranoside
- Methyl 4,6-O-benzylidene-2,3-bis-O-(methylsulfonyl)-alpha-L-glucopyranoside
Uniqueness
Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-a-D-galactopyranoside is unique due to its specific arrangement of benzoyl and benzylidene groups on the galactopyranoside backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for
Properties
Molecular Formula |
C28H26O8 |
---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
[(4aR,6S,7R,8S,8aS)-7-benzoyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate |
InChI |
InChI=1S/C28H26O8/c1-31-28-24(35-26(30)19-13-7-3-8-14-19)23(34-25(29)18-11-5-2-6-12-18)22-21(33-28)17-32-27(36-22)20-15-9-4-10-16-20/h2-16,21-24,27-28H,17H2,1H3/t21-,22+,23+,24-,27?,28+/m1/s1 |
InChI Key |
CGMUHSNJRXPSSA-LRSHIYBASA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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